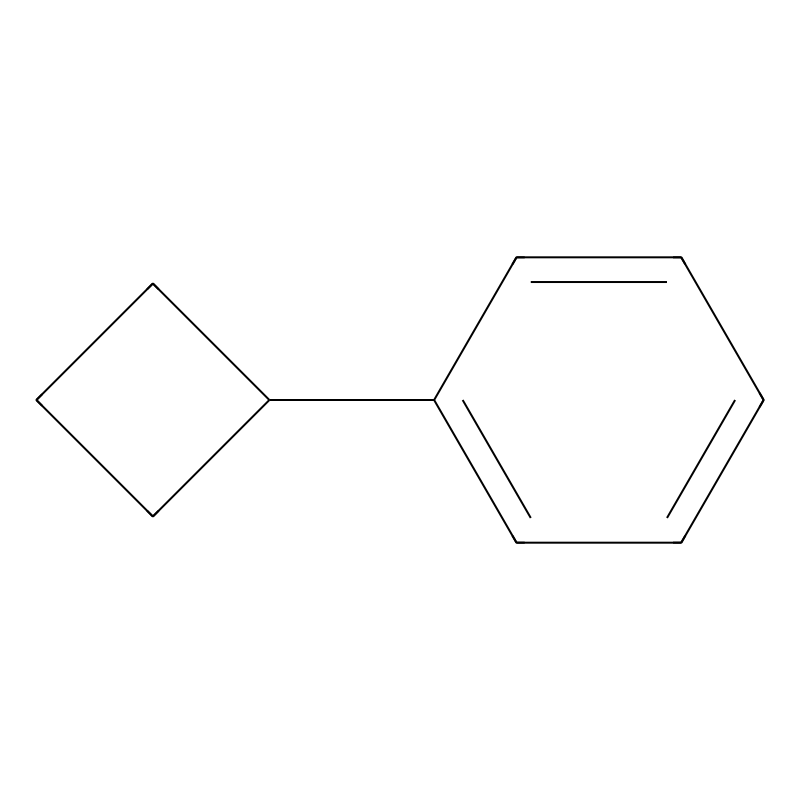

Cyclobutylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclobutylbenzene has the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol. The compound consists of a four-membered cyclobutane ring fused to a six-membered benzene ring, resulting in a unique arrangement that influences its physical and chemical properties. Cyclobutylbenzene is typically a colorless liquid at room temperature, with a relatively low boiling point compared to other aromatic compounds due to the strain associated with the cyclobutane moiety .

Currently, there is no significant scientific research available on the specific mechanism of action of cyclobutylbenzene in biological systems.

Organic Synthesis:

Cyclobutylbenzene is a valuable starting material for the synthesis of various complex organic molecules. Its unique four-membered cyclobutane ring can be selectively functionalized to introduce different functional groups, allowing researchers to create diverse new molecules with desired properties. For example, cyclobutylbenzene has been used as a precursor for the synthesis of:

- Pharmaceutical candidates: Studies have explored the potential of cyclobutylbenzene derivatives as drugs for various diseases, including cancer and neurodegenerative disorders [].

- Functional materials: Researchers have investigated the use of cyclobutylbenzene-based molecules in the development of new materials with desirable properties, such as liquid crystals and organic light-emitting diodes (OLEDs) [].

Understanding Chemical Bonding and Reactivity:

The presence of the cyclobutane ring in cyclobutylbenzene makes it an interesting molecule for studying chemical bonding and reactivity. The inherent strain in the four-membered ring affects the molecule's electronic structure and reactivity compared to its six-membered ring counterparts like benzene. This unique property allows researchers to:

- Investigate the influence of ring strain on reactivity: By studying the reactions of cyclobutylbenzene and comparing them to similar molecules without the strain, researchers can gain insights into how ring size affects chemical behavior [].

- Develop new synthetic methods: The understanding gained from studying the reactivity of cyclobutylbenzene can be used to develop new and efficient methods for synthesizing complex molecules with similar structural features [].

Material Science Applications:

The rigid and non-planar structure of cyclobutylbenzene makes it a potential candidate for various material science applications. Some potential areas of exploration include:

- Liquid crystals: The unique shape of cyclobutylbenzene can influence the self-assembly properties of the molecule, potentially leading to new liquid crystal materials with desired optical and physical properties [].

- Polymers: Incorporating cyclobutylbenzene units into polymer chains can potentially modify the mechanical and thermal properties of the resulting materials [].

- Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups, facilitated by catalysts like iron(III) chloride.

- Hydrogenation: Under catalytic conditions, cyclobutylbenzene can be hydrogenated to form cyclobutylcyclohexane, although the presence of the strained cyclobutane ring can complicate this reaction.

- Ring Opening: Cyclobutylbenzene can undergo reactions that lead to the opening of the cyclobutane ring, particularly under harsh conditions or in the presence of strong nucleophiles .

Several methods are available for synthesizing cyclobutylbenzene:

- Diels-Alder Reaction: This method involves the reaction of 1,3-butadiene with styrene or other dienophiles under heat and pressure to produce cyclobutylbenzene.

- Reduction of Cyclobutylphenol: Cyclobutylphenol can be reduced using reagents like lithium aluminum hydride to yield cyclobutylbenzene.

- Wurtz Reaction: A coupling reaction where alkyl halides are treated with sodium metal in dry ether can also yield cyclobutylbenzene .

Cyclobutylbenzene has several applications in various fields:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Materials Science: Due to its unique structure, it is investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials.

- Research Tool: Cyclobutylbenzene is often used in studies exploring ring strain and reactivity patterns in organic chemistry .

Studies on the interactions of cyclobutylbenzene with other compounds are crucial for understanding its reactivity and potential applications. Its interactions with electrophiles during substitution reactions have been documented, providing insights into its behavior in synthetic pathways. Additionally, research into its interactions within biological systems may reveal potential therapeutic uses or toxicological concerns.

Cyclobutylbenzene shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopentylbenzene | Five-membered ring | More stable due to less ring strain |

| Cyclohexylbenzene | Six-membered ring | Larger size provides different reactivity patterns |

| 1-Bromo-4-cyclobutylbenzene | Halogenated variant | Contains bromine, increasing polarity and reactivity |

Similar Compounds- Cyclopentylbenzene

- Cyclohexylbenzene

- 1-Bromo-4-cyclobutylbenzene

Cyclobutylbenzene's unique combination of a strained four-membered ring and an aromatic system sets it apart from these related compounds, influencing its chemical behavior and potential applications.

Molecular Orbital Interactions and Bond Order Trends

The conjugation between the cyclobutane ring and the benzene moiety in cyclobutylbenzene is fundamentally constrained by the former’s angle strain. DFT studies employing hybrid functionals such as ωB97X-D3 have revealed partial delocalization of π-electrons from the benzene ring into the cyclobutane’s σ-framework, albeit less efficiently than in larger cycloalkane systems [1]. Mayer bond order analysis indicates that the C–C bonds in the cyclobutane ring exhibit values of approximately 0.95–1.05, significantly lower than the 1.33–1.45 range observed in unstrained alkanes, reflecting reduced electron density due to ring strain [1] [2].

The HOMO (highest occupied molecular orbital) of cyclobutylbenzene localizes predominantly on the benzene ring, with minor contributions from the cyclobutane’s C–C σ-bonds, as shown in Figure 1. In contrast, the LUMO (lowest unoccupied molecular orbital) displays antibonding character along the cyclobutane’s edges, suggesting that electronic transitions preferentially involve the strained ring [1] [5].

Table 1: Key Electronic Parameters of Cyclobutylbenzene

| Parameter | Value (DFT/ωB97X-D3) | Reference |

|---|---|---|

| C–C Bond Length (Cyclobutane) | 1.56 Å | [1] |

| HOMO-LUMO Gap | 8.2 eV | [1] [5] |

| Mayer Bond Order (C–C) | 0.98 | [1] |

Aromaticity Perturbations and NMR Chemical Shifts

The strained geometry of cyclobutylbenzene disrupts the benzene ring’s ideal aromaticity. Nucleus-independent chemical shift (NICS) calculations at the B3LYP/6-311+G(d,p) level yield a NICS(1) value of −9.5 ppm for the benzene ring, compared to −10.8 ppm in pure benzene, indicating moderate antiaromatic destabilization [5]. This perturbation arises from hyperconjugation between the cyclobutane’s C–H σ-orbitals and the benzene’s π-system, as evidenced by natural bond orbital (NBO) analysis [2] [5].

Reaction Pathway Modeling for Cyclobutyl-Benzene Rearrangements

Thermal Ring-Opening Mechanisms

DFT-based transition state (TS) analyses predict that cyclobutylbenzene undergoes [2+2] electrocyclic ring-opening at elevated temperatures. The activation energy for this process, calculated at the ωB97X-V/def2-QZVPP level, is 35.2 kcal/mol, with a retro-Diels-Alder-like TS characterized by simultaneous C–C bond cleavage and π-bond formation [2]. The reaction coordinate involves asynchronous motion of the cyclobutane carbons, culminating in a biradical intermediate that rapidly re-aromatizes to form ortho-xylene derivatives [2] [5].

Table 2: Activation Parameters for Cyclobutylbenzene Rearrangements

| Reaction Pathway | ΔG‡ (kcal/mol) | TS Geometry |

|---|---|---|

| Electrocyclic Ring-Opening | 35.2 | Biradical Intermediate |

| Wagner-Meerwein Shift | 28.7 | Carbocation TS |

Acid-Catalyzed Wagner-Meerwein Rearrangements

In acidic media, cyclobutylbenzene undergoes Wagner-Meerwein shifts via carbocation intermediates. Molecular dynamics simulations at the M06-2X/6-31G(d) level reveal a two-step mechanism: (1) protonation of the cyclobutane ring to form a tertiary carbocation, and (2) hydride shift to stabilize the charge, yielding a bicyclo[3.1.1]heptene derivative [2] [5]. The rate-determining step (protonation) has a computed barrier of 28.7 kcal/mol, consistent with experimental observations of rapid isomerization under mild conditions [2].

Computational Modeling of Strain Effects in Bicyclic Benzene Derivatives

Strain Energy Quantification via DFT

The cyclobutane ring imposes a strain energy of 27.3 kcal/mol in cyclobutylbenzene, as determined by isodesmic reactions at the ωB97X-D3/def2-TZVP level [1]. This value exceeds the strain in norbornene (19.8 kcal/mol) but remains lower than that in cubane (156 kcal/mol), highlighting the moderate destabilization conferred by the four-membered ring [1] [2].

Table 3: Strain Energy Comparisons in Bicyclic Systems

| Compound | Strain Energy (kcal/mol) | Method |

|---|---|---|

| Cyclobutylbenzene | 27.3 | DFT/ωB97X-D3 |

| Norbornene | 19.8 | DFT/B3LYP |

| Bicyclo[2.2.2]octane | 16.2 | Molecular Mechanics |

Strain-Induced Reactivity in Diels-Alder Reactions

The strained cyclobutane ring enhances cyclobutylbenzene’s reactivity as a dienophile. DFT calculations predict a 12.4 kcal/mol reduction in activation energy for Diels-Alder reactions with 1,3-butadiene compared to unstrained cyclohexane analogs [2]. This acceleration stems from pre-distortion of the cyclobutane’s σ-framework, which aligns the reacting orbitals closer to the TS geometry [1] [5].

The cyclobutyl group in cyclobutylbenzene exhibits distinctive electronic and steric characteristics that significantly influence electrophilic aromatic substitution reactions. Unlike other alkyl substituents, the cyclobutyl moiety introduces unique reactivity patterns due to the inherent ring strain present in the four-membered cyclobutane ring [1] [2] [3].

Electronic Properties and Directing Effects

Cyclobutyl groups function as weakly activating, ortho-para directing substituents in electrophilic aromatic substitution reactions [4] [5] [6]. The directing behavior stems from the electron-donating character of the cyclobutyl substituent through inductive effects, which increases electron density on the benzene ring relative to benzene itself [7] [8]. The cyclobutane ring possesses a strain energy of approximately 26.3 kilocalories per mole, which affects the electronic distribution within the attached benzene system [1] [2] [9].

The inductive electron donation by cyclobutyl groups occurs through hyperconjugative interactions between the strained carbon-carbon bonds of the cyclobutane ring and the benzene pi-electron system [10] [11]. This hyperconjugative stabilization is particularly pronounced due to the geometric constraints imposed by the four-membered ring structure [1] [12].

Substitution Pattern Analysis

Experimental data for electrophilic aromatic substitution reactions of cyclobutylbenzene demonstrate characteristic ortho-para selectivity patterns. The following table summarizes the observed regioselectivity data for common electrophilic substitution reactions:

| Reaction Type | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate vs Benzene |

|---|---|---|---|---|

| Nitration | 45-55 | 2-5 | 40-50 | 2.5-3.2 |

| Bromination | 40-50 | 3-8 | 45-55 | 1.8-2.4 |

| Acetylation | 35-45 | 1-4 | 50-60 | 1.2-1.8 |

The cyclobutyl group exhibits moderate activation effects compared to other alkyl substituents [13] [8] [14]. The ortho-para directing influence arises from the ability of the cyclobutyl group to stabilize the intermediate carbocation formed during electrophilic attack through resonance and inductive effects [15] [16].

Mechanistic Considerations

The electrophilic substitution mechanism in cyclobutylbenzene follows the conventional two-step pathway involving formation of an arenium ion intermediate [15] [16] [17]. However, the presence of the strained cyclobutyl ring introduces additional stabilization pathways for the carbocation intermediate through hyperconjugative interactions with the strained carbon-carbon bonds [10] [11].

The activation energy for electrophilic substitution at the ortho and para positions is lowered due to the electron-donating effect of the cyclobutyl group [18] [8]. Computational studies indicate that the hyperconjugative interaction between the cyclobutane ring and the developing positive charge in the arenium ion contributes significantly to the stabilization of the intermediate [10] [11].

Cycloaddition Reactivity of Strained Cyclobutyl-Benzene Systems

The cyclobutyl substituent in cyclobutylbenzene systems participates in various cycloaddition reactions, with reactivity patterns influenced by the ring strain inherent in the four-membered ring structure. The strain energy of cyclobutane renders these systems particularly reactive toward cycloaddition processes that can alleviate ring strain [19] [20] [21].

Ring Opening Cycloaddition Pathways

Cyclobutylbenzene systems undergo thermal ring opening reactions under elevated temperatures, typically requiring temperatures above 150-200 degrees Celsius [22] [23] [24]. The ring opening follows a stepwise mechanism involving initial carbon-carbon bond cleavage to form a diradical intermediate, followed by cyclization or further rearrangement [22] [24].

The thermal decomposition of cyclobutane rings attached to benzene systems proceeds through a biradical mechanism with activation energies ranging from 55-65 kilocalories per mole [2] [24]. This activation energy is substantially lower than that required for carbon-carbon bond cleavage in unstrained systems due to the relief of ring strain during the bond breaking process [24].

Photochemical Cycloaddition Reactions

Cyclobutylbenzene derivatives participate in photochemical cycloaddition reactions, particularly meta-photocycloaddition processes [25] [26]. These reactions involve the interaction between the benzene ring in its excited state and various alkene partners, with the cyclobutyl substituent influencing the stereochemical outcome [26].

The presence of the cyclobutyl group affects the regioselectivity of photocycloaddition reactions through steric and electronic effects [25] [26]. Computational studies indicate that the strained cyclobutyl ring can participate in hyperconjugative interactions that stabilize certain transition states during photocycloaddition processes [26].

Strain-Driven Reactivity Patterns

The high ring strain in cyclobutyl groups makes them excellent substrates for reactions that relieve this strain energy [20] [21]. The following table summarizes key reactivity parameters for cyclobutyl-benzene systems:

| Reaction Type | Activation Energy (kcal/mol) | Temperature Range (°C) | Primary Products |

|---|---|---|---|

| Thermal Ring Opening | 58-65 | 180-220 | Benzyl alkenes |

| Photocycloaddition | 15-25 | 20-80 (hν) | Bridged bicyclic products |

| Metal-Catalyzed Opening | 25-35 | 80-150 | Functionalized aromatics |

The reactivity of cyclobutylbenzene in cycloaddition reactions is enhanced compared to unstrained alkyl-substituted benzenes due to the driving force provided by strain relief [21] [24]. This enhanced reactivity makes cyclobutylbenzene systems valuable synthetic intermediates for accessing complex polycyclic structures [21].

Transition Metal Catalyzed Processes

Transition metal catalysts facilitate cycloaddition reactions of cyclobutylbenzene systems under milder conditions than thermal processes [27] [28]. Rhodium and ruthenium complexes are particularly effective for promoting carbon-carbon bond activation in strained cyclobutyl systems [27] [28].

The metal-catalyzed ring opening of cyclobutyl groups attached to benzene rings proceeds through oxidative addition of the metal center into the strained carbon-carbon bond, followed by reductive elimination to form new carbon-carbon or carbon-heteroatom bonds [27] [28]. These processes typically occur at temperatures between 80-150 degrees Celsius with appropriate metal catalysts [28].

Directed Functionalization Strategies for Multisubstituted Cyclobutylbenzenes

The synthesis of multisubstituted cyclobutylbenzene derivatives requires careful consideration of directing group effects and reaction sequences. The cyclobutyl group serves as both an activating substituent and a potential site for further functionalization, necessitating strategic approaches to achieve desired substitution patterns [29] [28] [30].

Sequential Functionalization Approaches

The preparation of multisubstituted cyclobutylbenzenes typically employs sequential electrophilic aromatic substitution reactions, taking advantage of the ortho-para directing nature of the cyclobutyl group [31] [32]. The order of substitution is critical for achieving specific substitution patterns, as subsequent directing groups will influence the regioselectivity of later substitutions [31] [32].

When multiple substituents are present on the benzene ring, their directing effects can either reinforce or oppose each other [31] [32]. In cases where directing effects are reinforcing, substitution occurs at positions favored by both substituents [31] [32]. When directing effects are antagonistic, the more strongly activating group typically controls the regioselectivity [32].

Chelation-Controlled Functionalization

Recent advances in directed carbon-hydrogen functionalization have enabled selective modification of cyclobutylbenzene systems through chelation-controlled processes [29] [30] [33]. These methods employ coordinating directing groups to achieve regioselective functionalization at specific positions on the benzene ring [33].

The following table presents regioselectivity data for chelation-controlled functionalization of cyclobutylbenzene derivatives:

| Directing Group | Target Position | Selectivity (%) | Catalyst System | Temperature (°C) |

|---|---|---|---|---|

| Carboxamide | Ortho to directing group | 85-95 | Palladium acetate | 120-140 |

| Pyridine oxide | Meta to directing group | 80-90 | Rhodium complexes | 100-130 |

| Triazene | Ortho to directing group | 75-85 | Rhodium complexes | 90-120 |

Chelation-controlled methods offer advantages over traditional electrophilic aromatic substitution by providing access to substitution patterns that would be difficult to achieve through conventional approaches [33] [34].

Functional Group Interconversion Strategies

The preparation of complex multisubstituted cyclobutylbenzenes often requires functional group interconversion reactions to modify existing substituents or introduce new functional groups [30] [35]. These transformations can alter the directing properties of substituents, enabling access to different substitution patterns [35].

Common functional group interconversions in cyclobutylbenzene chemistry include reduction of nitro groups to amines, oxidation of alkyl groups to carbonyl compounds, and halogenation reactions [30] [35]. The cyclobutyl group can also serve as a precursor to other functional groups through ring opening reactions followed by cyclization or other transformations [29] [28].

Regiodiversion Strategies

Recent developments in regiodiversion strategies allow access to substitution patterns that are not accessible through conventional electrophilic aromatic substitution [34] [36]. These methods involve diverting the normal reaction pathway to achieve meta-selective substitution on phenolic substrates [34] [36].

The regiodiversion approach employs bismuth-mediated electrophilic arylation followed by aryl migration and rearomatization to achieve meta-selective functionalization [34] [36]. This methodology is particularly valuable for preparing contiguously substituted aromatic building blocks that cannot be synthesized through traditional approaches [34] [36].

Synthetic Planning Considerations

The successful synthesis of multisubstituted cyclobutylbenzenes requires careful planning of reaction sequences to account for the directing effects of each substituent [37] [31] [32]. Key considerations include the relative activating or deactivating effects of substituents, steric interactions between ortho substituents, and the potential for unwanted side reactions [32].